molecular formula C14H14N2O2S2 B094318 N,N-Dimethylphenothiazine-2-sulphonamide CAS No. 1090-78-4

N,N-Dimethylphenothiazine-2-sulphonamide

Cat. No. B094318
CAS RN: 1090-78-4
M. Wt: 306.4 g/mol
InChI Key: KMMXCCWCGOUAGH-UHFFFAOYSA-N
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Description

N,N-Dimethylphenothiazine-2-sulphonamide is a compound that is related to various heteroatom-containing molecules and their cyclization products. The compound itself is not directly mentioned in the provided papers, but the papers discuss related structures and reactions that can provide insight into the chemical behavior and properties of N,N-dimethylphenothiazine-2-sulphonamide.

Synthesis Analysis

The synthesis of related compounds involves the reaction of N,N-dimethylformamidines with various reagents. For instance, N′-Thioaroyl-N,N-dimethylformamidines can undergo an exchange of sulfur for oxygen when treated with benzonitrile oxide and can be hydrolyzed to thioamides by ammonia, hydrazine, and hydroxylamine . This suggests that N,N-dimethylphenothiazine-2-sulphonamide could potentially undergo similar reactions under the right conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography. For example, the crystal structure of N-(2-(N-methylsulfamoyl)phenyl)formamide, a degradation product of a related molecule, was characterized and found to crystallize in the triclinic Pī space group . This indicates that the molecular structure of N,N-dimethylphenothiazine-2-sulphonamide could also be elucidated using similar techniques to understand its three-dimensional conformation and intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes various transformations. N′-Thioaroyl-N,N-dimethylformamidines can react with α-bromoketones and ketenes to give 5-aroylthiazoles and 6-oxo-6H-1,3-thiazines, respectively . This implies that N,N-dimethylphenothiazine-2-sulphonamide may also participate in similar chemical reactions, leading to the formation of new heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their molecular structures and the types of intermolecular interactions they form. For instance, the crystal structure of N-(2-(N-methylsulfamoyl)phenyl)formamide is stabilized by intramolecular N-H···O and intermolecular C-H···O and N-H···O hydrogen bonds, as well as oxygen-π stacking interactions . These findings suggest that N,N-dimethylphenothiazine-2-sulphonamide may exhibit similar stabilizing interactions, which could affect its solubility, melting point, and other physical properties.

Scientific Research Applications

Chromatography

  • Field : Analytical Chemistry .
  • Application : N,N-Dimethylphenothiazine-2-sulphonamide is used in the separation process on Newcrom R1 HPLC column .
  • Method : This compound can be analyzed by a reverse phase (RP) HPLC method with simple conditions. The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .
  • Results : This liquid chromatography method is scalable and can be used for isolation impurities in preparative separation. It also suitable for pharmacokinetics .

Sulfonamide Drug

  • Field : Pharmacology .
  • Application : As a sulfonamide drug, N,N-Dimethylphenothiazine-2-sulphonamide may have antibacterial properties .

AI Applications

  • Field : Artificial Intelligence .
  • Application : N,N-Dimethylphenothiazine-2-sulphonamide has been mentioned in the context of AI applications .

Sulfonimidates Synthesis

  • Field : Organic Chemistry .
  • Application : N,N-Dimethylphenothiazine-2-sulphonamide might be used in the synthesis of sulfonimidates .
  • Method : The synthesis of sulfonimidates involves sulfur (II), sulfur (IV), and sulfur (VI) reagents .
  • Results : Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents .

Bactericide

  • Field : Microbiology .
  • Application : N,N-Dimethylphenothiazine-2-sulphonamide has a certain bactericidal effect and can be used to manufacture some bactericidal products .

Surfactant

  • Field : Surface Chemistry .
  • Application : N,N-Dimethylphenothiazine-2-sulphonamide has good surface activity and can be used as a surfactant, such as detergents .

AI Applications

  • Field : Artificial Intelligence .
  • Application : N,N-Dimethylphenothiazine-2-sulphonamide has been mentioned in the context of AI applications .

Sulfonimidates Synthesis

  • Field : Organic Chemistry .
  • Application : N,N-Dimethylphenothiazine-2-sulphonamide might be used in the synthesis of sulfonimidates .
  • Method : The synthesis of sulfonimidates involves sulfur (II), sulfur (IV), and sulfur (VI) reagents .
  • Results : Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents .

Bactericide

  • Field : Microbiology .
  • Application : N,N-Dimethylphenothiazine-2-sulphonamide has a certain bactericidal effect and can be used to manufacture some bactericidal products .

Surfactant

  • Field : Surface Chemistry .
  • Application : N,N-Dimethylphenothiazine-2-sulphonamide has good surface activity and can be used as a surfactant, such as detergents .

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling "N,N-Dimethylphenothiazine-2-sulphonamide" . In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if not breathing .

properties

IUPAC Name

N,N-dimethyl-10H-phenothiazine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S2/c1-16(2)20(17,18)10-7-8-14-12(9-10)15-11-5-3-4-6-13(11)19-14/h3-9,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMXCCWCGOUAGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60148795
Record name N,N-Dimethylphenothiazine-2-sulphonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60148795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethylphenothiazine-2-sulphonamide

CAS RN

1090-78-4
Record name N,N-Dimethyl-10H-phenothiazine-2-sulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1090-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethylphenothiazine-2-sulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001090784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethylphenothiazine-2-sulphonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60148795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethylphenothiazine-2-sulphonamide
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Record name N,N-DIMETHYLPHENOTHIAZINE-2-SULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M78EGD9DE8
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